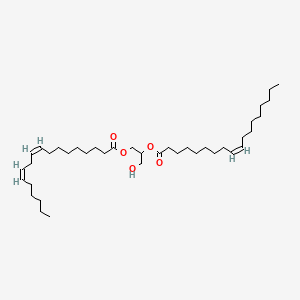

1-Linoleoyl-2-oleoyl-rac-glycerol

Übersicht

Beschreibung

1-Linoleoyl-2-oleoyl-rac-glycerol is a diacylglycerol that contains linoleic acid and oleic acid at the sn-1 and sn-2 positions, respectively. This compound is a type of glycerolipid and has been found in various natural sources, including raw and dry-cured Iberian ham . It is known for its role in lipid biochemistry and its presence in food products.

Wirkmechanismus

- Its role is to prevent alveolar collapse by reducing interfacial tension at the air/water interfaces within the alveoli .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

1-Linoleoyl-2-oleoyl-rac-glycerol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be metabolized by lipases, which are enzymes that break down fats into glycerol and free fatty acids . The nature of these interactions involves the hydrolysis of the ester bonds in the glycerol molecule .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have both inhibitory and anti-inhibitory actions on lipoprotein lipase-mediated triglyceride hydrolysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, it has been found to potentiate the activity of other endocannabinoids, including 2-AG .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it is a part of the lipid metabolism pathway, where it is broken down by lipases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Linoleoyl-2-oleoyl-rac-glycerol can be synthesized through esterification reactions. The process involves reacting linoleic acid and oleic acid with glycerol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired diacylglycerol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of high-purity reactants and efficient catalysts is crucial to achieve high yields and purity of the final product. The reaction mixture is often subjected to purification steps, such as distillation and chromatography, to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Linoleoyl-2-oleoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: The compound can be reduced to form monoacylglycerols and free fatty acids.

Substitution: It can participate in transesterification reactions to form different diacylglycerols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Catalysts like sodium methoxide and lipases are employed in transesterification reactions.

Major Products Formed:

Oxidation: Hydroperoxides and aldehydes.

Reduction: Monoacylglycerols and free fatty acids.

Substitution: Different diacylglycerols and monoacylglycerols.

Wissenschaftliche Forschungsanwendungen

1-Linoleoyl-2-oleoyl-rac-glycerol has a wide range of applications in scientific research:

Chemistry: It is used as a standard in lipid analysis and as a substrate in enzymatic studies.

Biology: The compound is studied for its role in cellular lipid metabolism and signaling pathways.

Medicine: Research explores its potential in drug delivery systems and its effects on lipid-related diseases.

Industry: It is utilized in the development of food products, cosmetics, and pharmaceuticals for its emulsifying and stabilizing properties

Vergleich Mit ähnlichen Verbindungen

1-Oleoyl-2-linoleoyl-rac-glycerol: Contains oleic acid and linoleic acid at different positions.

1-Palmitoyl-2-oleoyl-rac-glycerol: Contains palmitic acid and oleic acid.

1-Linoleoyl-rac-glycerol: Contains only linoleic acid .

Uniqueness: 1-Linoleoyl-2-oleoyl-rac-glycerol is unique due to its specific combination of linoleic acid and oleic acid, which imparts distinct physicochemical properties. This combination influences its solubility, stability, and reactivity, making it suitable for specific applications in research and industry .

Eigenschaften

IUPAC Name |

[1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNNBQJKEBDPQS-LTEAFHAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130579 | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104485-08-7 | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104485-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.